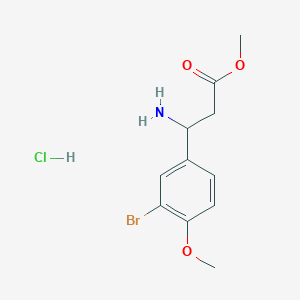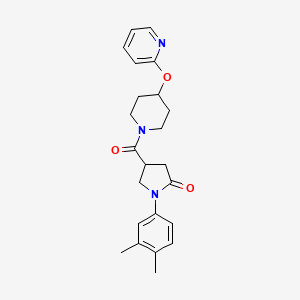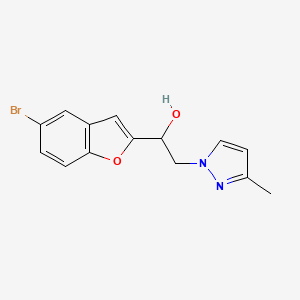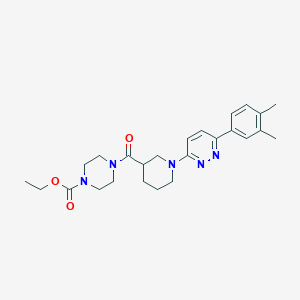![molecular formula C10H12F3NO B2562434 N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]but-2-ynamide CAS No. 2411306-19-7](/img/structure/B2562434.png)
N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]but-2-ynamide, commonly known as TFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TFB is a small molecule that belongs to the class of alkynes and has a unique chemical structure that makes it an attractive target for synthetic chemists.
作用机制
The mechanism of action of TFB is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. TFB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
TFB has been shown to have a number of biochemical and physiological effects. Studies have shown that TFB can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. TFB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, TFB has been shown to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
One of the main advantages of TFB is its high purity and stability, which makes it an attractive target for synthetic chemists. TFB is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of TFB is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on TFB. One area of interest is the development of new synthetic methods for the production of TFB. Another area of interest is the development of new applications for TFB in the field of cancer research, such as the use of TFB as a therapeutic agent for the treatment of cancer. Additionally, there is a need for further research on the mechanism of action of TFB and its potential effects on human health.
合成方法
The synthesis of TFB involves a multi-step process that requires expertise in synthetic chemistry. One of the most commonly used methods for the synthesis of TFB is the Sonogashira coupling reaction. This reaction involves the coupling of an aryl or vinyl halide with an alkyne in the presence of a palladium catalyst and a base. The reaction typically takes place under mild conditions and yields high purity TFB.
科学研究应用
TFB has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of application for TFB is in the field of cancer research. Studies have shown that TFB has potent anti-cancer activity and can induce cell death in cancer cells. TFB has also been studied for its potential use as a molecular probe for imaging studies.
属性
IUPAC Name |
N-[3-(2,2,2-trifluoroethyl)cyclobutyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-2-3-9(15)14-8-4-7(5-8)6-10(11,12)13/h7-8H,4-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMVVFZGUCMLHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CC(C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~4~-(4-fluorophenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2562353.png)


![2-benzamido-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2562356.png)


![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-phenoxybenzenesulfonamide](/img/structure/B2562359.png)
![4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2562361.png)




